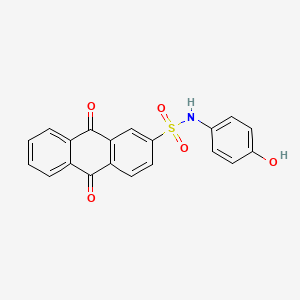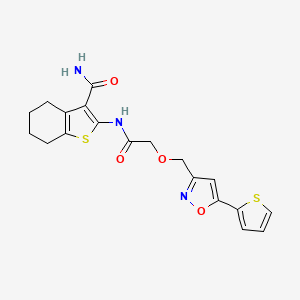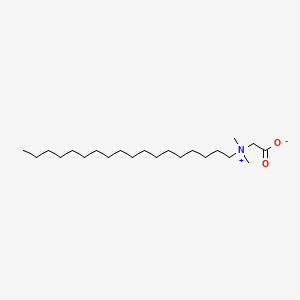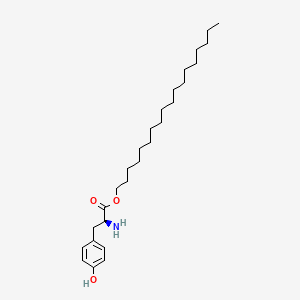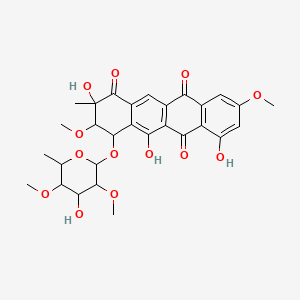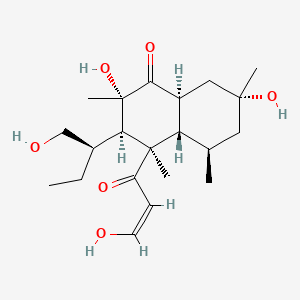
Surfen dihydrochlorid
Übersicht
Beschreibung
Surfen dihydrochloride is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen.
Wissenschaftliche Forschungsanwendungen
Heparansulfatantagonist
Surfen dihydrochlorid ist ein Heparansulfatantagonist . Heparansulfat ist ein lineares Polysaccharid, das sich auf Zelloberflächen und in der extrazellulären Matrix befindet und wichtige Rollen in verschiedenen biologischen Prozessen spielt. Als Antagonist kann this compound an Heparansulfat binden und diese Prozesse möglicherweise modulieren .
Hemmung der Zellanhaftung
Es wurde gezeigt, dass this compound die Heparansulfat-vermittelte Zellanhaftung in vitro hemmt . Dies könnte Auswirkungen auf die Untersuchung der Zellhaftung, -migration und -invasion haben, die in vielen physiologischen und pathologischen Prozessen entscheidend sind, einschließlich Embryogenese, Immunantwort, Entzündung und Tumormetastasen .
Erhaltung der Pluripotenz in Stammzellen
This compound kann menschliche embryonale Stammzellen (hESCs) in einem pluripotenten Zustand halten, indem es Glykan-Wachstumsfaktor-Interaktionen reversibel hemmt . Dies ist besonders wichtig in der Stammzellforschung und regenerativen Medizin, wo die Aufrechterhaltung der Pluripotenz von Stammzellen für ihre Fähigkeit, sich in verschiedene Zelltypen zu differenzieren, entscheidend ist .
Glykan-Wachstumsfaktor-Interaktionen
This compound kann Glykan-Wachstumsfaktor-Interaktionen reversibel hemmen . Glykane, einschließlich Heparansulfat, interagieren häufig mit Wachstumsfaktoren, um verschiedene biologische Prozesse zu regulieren. Durch die Hemmung dieser Interaktionen könnte this compound diese Prozesse möglicherweise modulieren .
Wirkmechanismus
Target of Action
Surfen dihydrochloride primarily targets heparan sulfate (HS) . Heparan sulfate is a linear polysaccharide found on cell surfaces and in the extracellular matrix, which plays a crucial role in cell-cell interactions and cellular processes .
Mode of Action
Surfen dihydrochloride acts as a HS antagonist . It binds to glycosaminoglycans , a type of molecule that interacts with proteins to regulate cell growth, proliferation, adhesion, and migration . By binding to these molecules, Surfen dihydrochloride can interfere with their normal function .
Biochemical Pathways
Surfen dihydrochloride affects the sulfation of heparin and inhibits degradation by heparin lyases . This can impact various biochemical pathways, including those involving FGF2 binding and signaling . FGF2, or fibroblast growth factor 2, is a protein that plays a key role in cell growth, differentiation, and angiogenesis .
Pharmacokinetics
Its ability to bind to glycosaminoglycans suggests it may have good bioavailability .
Result of Action
Surfen dihydrochloride’s action results in the inhibition of cell attachment and virus infection . By antagonizing heparan sulfate, it can prevent cells from adhering to each other or to the extracellular matrix . This can also block viruses from attaching to cells, thereby preventing infection .
Action Environment
The action of Surfen dihydrochloride can be influenced by various environmental factors. For instance, the presence of other molecules that bind to glycosaminoglycans could potentially compete with Surfen dihydrochloride, affecting its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Biochemische Analyse
Biochemical Properties
Surfen Dihydrochloride interacts with various biomolecules, primarily enzymes and proteins. It affects the sulfation of heparin and inhibits degradation by heparin lyases . It also inhibits FGF2 binding and signaling .
Cellular Effects
Surfen Dihydrochloride has significant effects on various types of cells and cellular processes. It inhibits cell attachment and virus infection . In murine models of Multiple Sclerosis, Surfen Dihydrochloride reduced inflammation but inhibited remyelination .
Molecular Mechanism
At the molecular level, Surfen Dihydrochloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to glycosaminoglycans and neutralizes the anticoagulant activity of both unfractionated and low molecular weight heparins .
Eigenschaften
CAS-Nummer |
5424-37-3 |
|---|---|
Molekularformel |
C21H21ClN6O |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
1,3-bis(4-amino-2-methylquinolin-6-yl)urea;hydrochloride |
InChI |
InChI=1S/C21H20N6O.ClH/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20;/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28);1H |
InChI-Schlüssel |
WKWQKPOJSGLGLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl.Cl |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
5424-37-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
3811-56-1 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Surfen dihydrochloride; Aminoquinuride dihydrochloride; Aminokinuride dihydrochloride; NSC-12155; NSC 12155; NSC12155; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


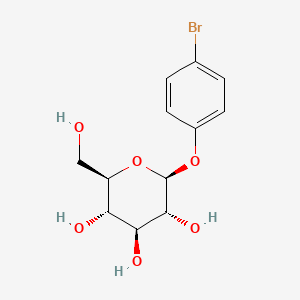
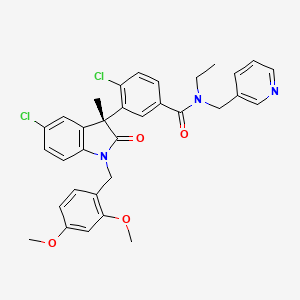
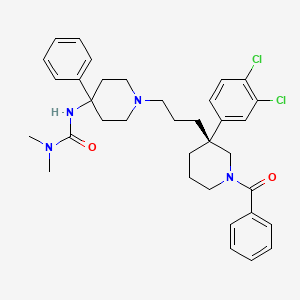
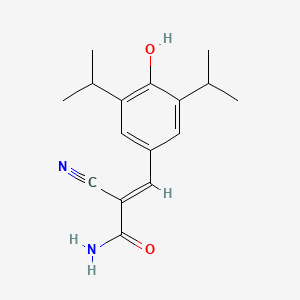
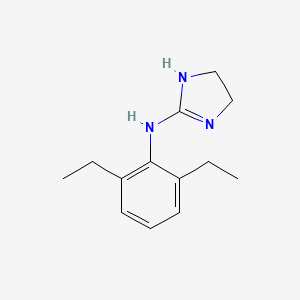
![5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-](/img/structure/B1681120.png)
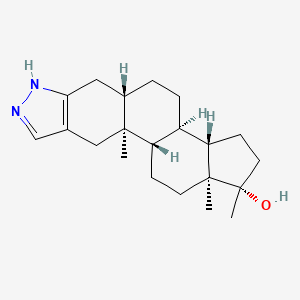
![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)
